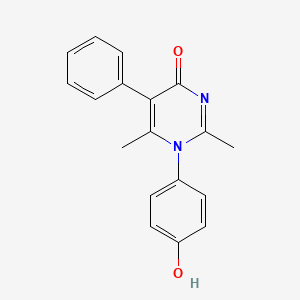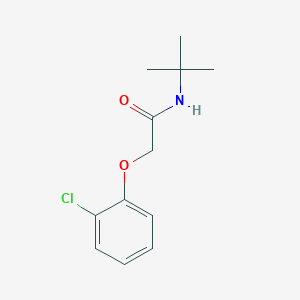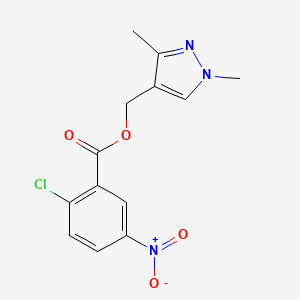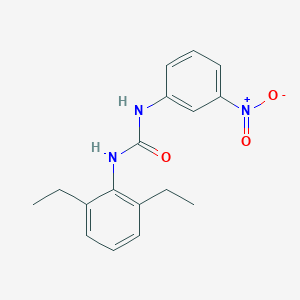
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, also known as HDMP, is a pyrimidinone derivative that has been studied for its potential applications in various scientific research fields. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory effects. Additionally, this compound has been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various scientific research fields. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone. One area of interest is the development of this compound derivatives with improved bioavailability and reduced toxicity. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, studies are needed to investigate the potential use of this compound in combination with other compounds for enhanced therapeutic effects.
Synthesemethoden
The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can be achieved through a multi-step reaction process, starting with the condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate to form 1-(4-hydroxyphenyl)-3-phenylpropane-1,3-dione. This intermediate is then reacted with guanidine carbonate to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been investigated for its potential use in treating inflammatory conditions, such as arthritis, by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(21)11-9-15/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBHESWJRRHZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)




![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)

![N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5712921.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)